![molecular formula C21H32N2O3 B5559636 (3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5559636.png)
(3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from acetoacetic esters or other suitable precursors, and involves reactions such as cyclization, rearrangement, and protection-deprotection strategies to introduce various functional groups in a controlled manner. For instance, Lovro Selič et al. (1997) describe the preparation of methyl and phenylmethyl acetyl derivatives used in the synthesis of heterocyclic systems, showcasing the complexity and the precision required in the synthesis of such compounds (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).
Molecular Structure Analysis
The determination of molecular structures is crucial and often involves X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the compound's precise geometric arrangement. I. Khan et al. (2013) report on the molecular structure of a compound synthesized by a one-pot three-component reaction, highlighting the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecule's structure (I. Khan, Aliya Ibrar, B. Lal, A. A. Altaf, & J. White, 2013).
Chemical Reactions and Properties
Chemical reactions involving such compounds can range from simple substitutions to more complex rearrangements. E. Jao et al. (1996) discuss addition-rearrangement reactions of methoxy-pyrans, indicating the potential for diverse chemical transformations (E. Jao, P. B. Slifer, R. Lalancette, & S. Hall, 1996).
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and antihypertensive activity of compounds with structural similarities to the specified chemical, highlighting their potential in medical applications. For example, a study by Evans et al. (1983) prepared and tested novel compounds for antihypertensive activity, showcasing the importance of certain substitutions for enhanced blood pressure-lowering activity (Evans et al., 1983).
Pharmacological Potential
Investigations into the chemical behavior of related compounds reveal their antioxidant, antitumor, and antimicrobial activities. El‐Borai et al. (2013) studied the reactions of specific enaminones to produce derivatives with significant biological activities, suggesting the potential of these compounds in therapeutic applications (El‐Borai et al., 2013).
Antimicrobial and Antitumor Activities
Swarnkar et al. (2014) explored the synthesis and characterization of pyrazole derivatives, focusing on their antibacterial and antifungal activities. This research indicates the broad spectrum of biological activities these compounds may possess, including their role in combating microbial infections (Swarnkar et al., 2014).
properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-16-15-23(11-10-21(16,25)18-8-12-26-13-9-18)20(24)14-17-4-6-19(7-5-17)22(2)3/h4-7,16,18,25H,8-15H2,1-3H3/t16-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAFGOZGGTUDIW-IERDGZPVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)CC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol |
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